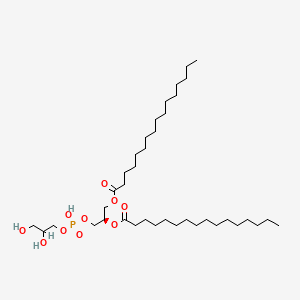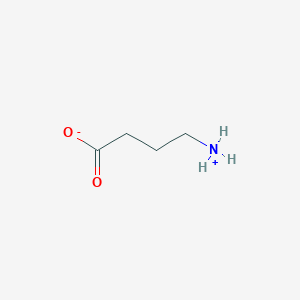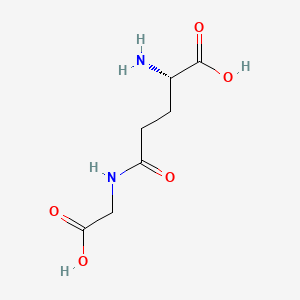
L-DPPG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-DPPG is a phospholipid that contains the long-chain fatty acid palmitic acid at the sn-1 and sn-2 positions. It is a minor component of most cell membranes but can be found at higher concentrations in lung surfactant . This compound plays a crucial role in the formation of micelles, liposomes, and other types of artificial membranes .
Preparation Methods
L-DPPG can be synthesized through the reaction of palmitic acid with glycerol. The typical method involves first reacting palmitic acid with a base such as sodium hydroxide to form sodium palmitate. This intermediate is then reacted with glycerol to produce this compound . Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
L-DPPG undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
L-DPPG has a wide range of scientific research applications. In chemistry, it is used in the generation of micelles and liposomes for various studies . In biology, it is a key component of lung surfactant and is studied for its role in respiratory function . In medicine, it is used in drug delivery systems, particularly in the formation of liposomal formulations for targeted drug delivery . In industry, it is used in the production of artificial membranes and as an emulsifying agent in various formulations .
Mechanism of Action
The mechanism of action of L-DPPG involves its incorporation into cell membranes, where it contributes to membrane stability and fluidity. It acts as an intermediate in the synthesis of cardiolipin, a crucial component of mitochondrial membranes . The molecular targets and pathways involved include interactions with membrane proteins and other lipids, which influence various cellular processes such as signal transduction and membrane trafficking .
Comparison with Similar Compounds
L-DPPG can be compared with other similar compounds such as 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine and 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. While all these compounds share the palmitic acid chains at the sn-1 and sn-2 positions, they differ in their head groups, which confer different properties and functions. For example, 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine is a major component of cell membranes and is involved in membrane fluidity and signaling . In contrast, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is involved in membrane fusion and stability . The unique properties of this compound, such as its role in lung surfactant, highlight its distinct functions compared to these similar compounds .
Properties
CAS No. |
74313-95-4 |
|---|---|
Molecular Formula |
C38H76O11P |
Molecular Weight |
723 g/mol |
IUPAC Name |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35?,36-/m1/s1 |
InChI Key |
DGOAUGUBHWEONY-KSYHHVMSSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
Appearance |
Solid powder |
| 74313-95-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol 1,2-dipalmitoylphosphatidylglycerol dipalmitoylphosphatidylglycerol DPPG |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)



![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)



